
2-(2,2-Dichlorocyclopropyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Dichlorocyclopropyl)acetic acid , also known by its IUPAC name, is a chemical compound with the molecular formula C5H6Cl2O2 . It is a white crystalline powder with a melting point of 51-52°C . This compound belongs to the class of organic acids and contains two chlorine atoms attached to a cyclopropyl ring.
Wissenschaftliche Forschungsanwendungen
Electronic Effects Analysis
- Electronic Effects of Cyclopropyl Groups : The electronic effects of cyclopropyl and 2,2-dichlorocyclopropyl groups were examined using phenylacetic acids and phenyl ethyl chlorides. The study found that the 2,2-dichlorocyclopropyl group exhibited a minor resonance contribution, indicating specific electronic properties useful in chemical analysis and synthesis (Kusuyama & Ikeda, 1973).
Agricultural Soil Biodegradability
- Biodegradability in Agricultural Soils : Diclofenac, structurally related to 2-(2,2-Dichlorocyclopropyl)acetic acid, was investigated for its biodegradability in various soil types. This research indicates the potential environmental fate of similar compounds in agricultural settings (Al-Rajab et al., 2010).
Chemical Interactions and Properties
- Pyrrolizine Derivative Enzyme Inhibition : A pyrrolizine derivative, including a 2,2-dichlorocyclopropyl component, was studied for its ability to inhibit cyclo-oxygenase and 5-lipoxygenase enzymes. This research highlights potential applications in understanding enzyme interactions and pharmaceutical development (Laufer et al., 1994).
Molecular Structure Studies
- Diclofenac Acid Polymorphic Forms : The study of diclofenac acid, related to 2-(2,2-Dichlorocyclopropyl)acetic acid, revealed insights into molecular structures and polymorphic forms, crucial for understanding the physical properties of similar compounds (Castellari & Ottani, 1997).
Photosynthetic and Environmental Impact
- Impact on Photosynthesis and VOC Emission : Research on diclofenac's influence on photosynthesis and volatile organic compounds emission provides insights into the environmental and ecological impact of similar compounds like 2-(2,2-Dichlorocyclopropyl)acetic acid (Copolovici et al., 2017).
Inhibition of Cell Proliferation
- Effect on Vascular Smooth Muscle Cell Proliferation : S-diclofenac, which includes a 2-(2,2-dichlorocyclopropyl) component, was studied for its impact on rat vascular smooth muscle cell proliferation, indicating potential applications in vascular health research (Baskar et al., 2008).
Comparative Metabolism Study
- Comparative Metabolism in Various Species : A study on aceclofenac metabolism in rats, monkeys, and humans offers valuable insights into the metabolic pathways of compounds with a 2,2-dichlorocyclopropyl structure, essential for drug development and toxicological studies (Bort et al., 1996).
Crystal Structure Analysis
- Triclopyr Crystal Structure : Investigating the crystal structure of triclopyr helps in understanding the geometric and electronic structure of related compounds like 2-(2,2-Dichlorocyclopropyl)acetic acid, which is crucial for material science and pharmaceutical formulation (Cho et al., 2014).
Eigenschaften
IUPAC Name |
2-(2,2-dichlorocyclopropyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2O2/c6-5(7)2-3(5)1-4(8)9/h3H,1-2H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVDYMMSTXTQKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Dichlorocyclopropyl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

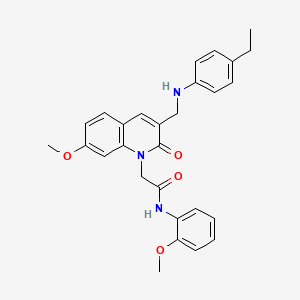
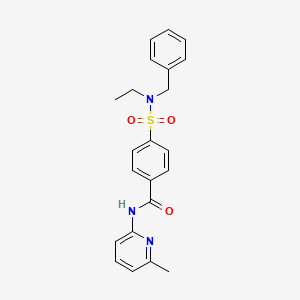
![4-(5-Fluoropyridine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2951066.png)
![1-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-(3-pyridyl)ethan-1-ol](/img/structure/B2951070.png)


![Ethyl 1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-carboxylate](/img/structure/B2951074.png)
![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-iodobenzamide](/img/structure/B2951075.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B2951076.png)
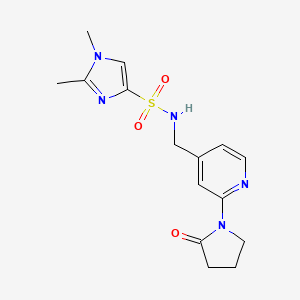
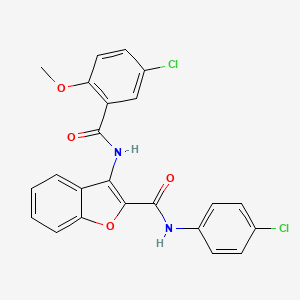
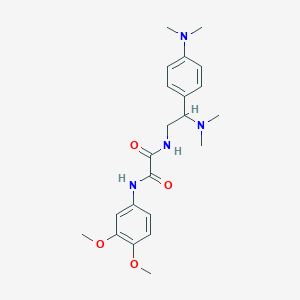
![2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone](/img/structure/B2951083.png)
![1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2951084.png)